N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C14H12ClFN2O3S. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a sulfonamide group, which is linked to a phenyl ring substituted with chloro and fluoro groups.
Preparation Methods
The synthesis of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-inflammatory drugs due to its ability to inhibit cyclooxygenase enzymes.
Biological Studies: The compound is studied for its potential to inhibit tumor necrosis factor-alpha (TNF-α) production, making it a candidate for anti-cancer research.
Pharmacology: It is evaluated for its antioxidant properties and its ability to reduce oxidative stress in biological systems.
Industrial Applications: The compound is used as an intermediate in the synthesis of other pharmacologically active molecules
Mechanism of Action
The mechanism of action of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it has been shown to inhibit the production of TNF-α, a cytokine involved in systemic inflammation .
Comparison with Similar Compounds
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives such as:
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their biological activity and chemical reactivity. The presence of chloro and fluoro groups in this compound makes it unique in terms of its electrophilic properties and potential interactions with biological targets .
Properties
IUPAC Name |
N-[4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-14(16)13(15)8-11/h2-8,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXZKSJSFKRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173735 | |
Record name | N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289061-23-0 | |
Record name | N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289061-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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